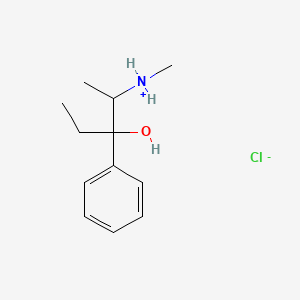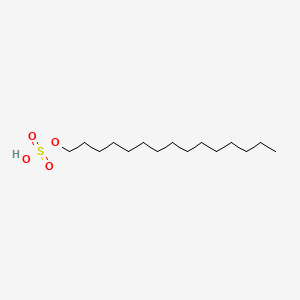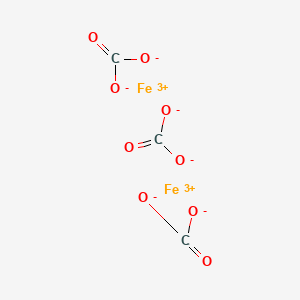
Iron carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron carbonate, also known as ferrous carbonate, is a chemical compound with the formula FeCO₃. It naturally occurs as the mineral siderite and is characterized by its green-brown color. This compound consists of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻) and is known for its low solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron carbonate can be synthesized through the reaction of iron(II) chloride with sodium carbonate: [ \text{FeCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaCl} ] Alternatively, it can be prepared by reacting iron(II) perchlorate with sodium bicarbonate, which releases carbon dioxide: [ \text{Fe(ClO}_4)_2 + 2 \text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ] Care must be taken to exclude oxygen from the solutions to prevent the oxidation of Fe²⁺ to Fe³⁺ .
Industrial Production Methods: In industrial settings, this compound forms directly on steel or iron surfaces exposed to carbon dioxide solutions, creating an “this compound” scale: [ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ]
Analyse Chemischer Reaktionen
Types of Reactions: Iron carbonate undergoes several types of reactions, including:
Oxidation: this compound can oxidize to form iron(III) oxide and carbon dioxide.
Reaction with Acids: It reacts with acids to form iron(II) salts, water, and carbon dioxide: [ \text{H}_2\text{SO}_4 + \text{FeCO}_3 \rightarrow \text{FeSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen.
Acid Reactions: Typically involves dilute acids like sulfuric acid.
Major Products:
Oxidation: Iron(III) oxide and carbon dioxide.
Acid Reactions: Iron(II) sulfate, water, and carbon dioxide
Wissenschaftliche Forschungsanwendungen
Iron carbonate has diverse applications in scientific research:
Chemistry: Used as a precursor for various iron compounds and in the study of geochemical processes.
Biology: Investigated for its role in biological iron cycling and its potential use in treating iron-deficiency anemia.
Medicine: Employed as an iron supplement, though it has poor bioavailability compared to other iron compounds.
Industry: Utilized in the production of ferrites for electronics and as a pigment in ceramics and paints
Wirkmechanismus
Iron carbonate exerts its effects primarily through its iron content. In biological systems, iron is essential for oxygen transport and cellular respiration. This compound releases Fe²⁺ ions, which are incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include erythroid precursor cells, where iron is incorporated into hemoglobin as the cells mature into red blood cells .
Vergleich Mit ähnlichen Verbindungen
Iron(III) Carbonate (Fe₂(CO₃)₃): Unlike iron(II) carbonate, iron(III) carbonate is unstable and decomposes to iron(III) oxide and carbon dioxide.
Copper(II) Carbonate (CuCO₃): Similar in structure but contains copper instead of iron.
Zinc Carbonate (ZnCO₃): Another carbonate compound with zinc as the central metal ion.
Uniqueness: Iron carbonate is unique due to its specific applications in the iron and steel industry, its role in geochemical processes, and its use as an iron supplement despite its poor bioavailability .
Eigenschaften
CAS-Nummer |
26273-46-1 |
|---|---|
Molekularformel |
C3Fe2O9 |
Molekulargewicht |
291.72 g/mol |
IUPAC-Name |
iron(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Fe/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
YPJCVYYCWSFGRM-UHFFFAOYSA-H |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


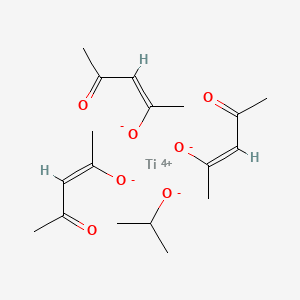
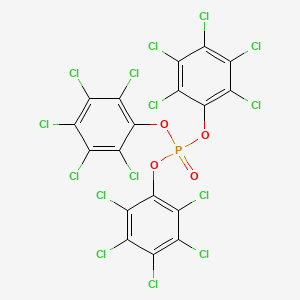

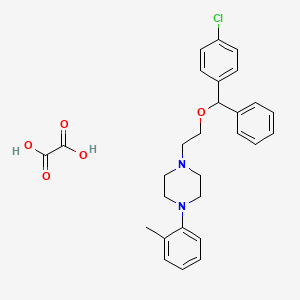
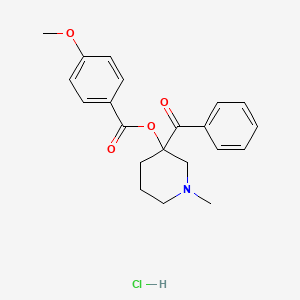
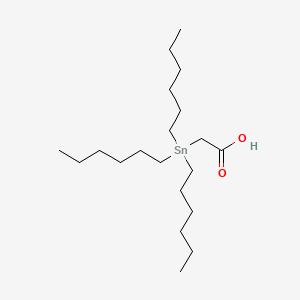

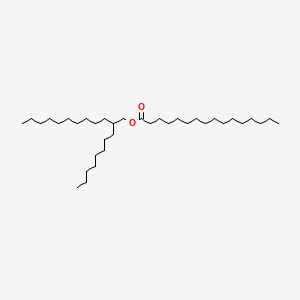
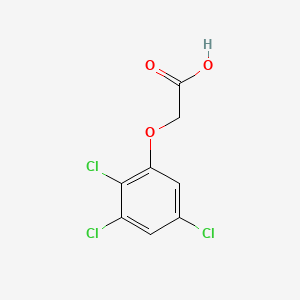
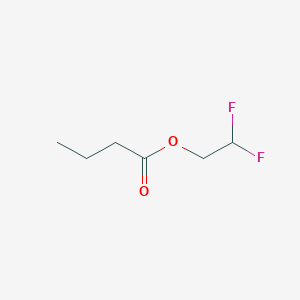

![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
